molecular formula C9H7NOS B3056163 5-Formyl-2-(methylsulfanyl)benzonitrile CAS No. 694481-16-8

5-Formyl-2-(methylsulfanyl)benzonitrile

Cat. No.: B3056163
CAS No.: 694481-16-8
M. Wt: 177.22 g/mol
InChI Key: XSWVCYRAVUWCSL-UHFFFAOYSA-N
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Description

5-Formyl-2-(methylsulfanyl)benzonitrile (CAS 694481-16-8) is a high-value chemical building block of interest in advanced organic synthesis and medicinal chemistry research. This compound features a molecular formula of C 9 H 7 NOS and a molecular weight of 177.22 g/mol . Its structure incorporates both a formyl group (-CHO) and a nitrile group (-C≡N) on a benzenoid ring, further substituted with a methylsulfanyl group (-SCH 3 ). This unique arrangement of functional groups makes it a versatile and bifunctional intermediate, particularly useful for constructing complex heterocyclic systems . The compound's primary research application stems from its role as a precursor in the synthesis of pharmacologically active molecules. Literature indicates its use in patented research by Novartis AG, highlighting its significance in the development of new therapeutic agents . The formyl group is highly reactive and readily participates in condensation reactions, such as the formation of Schiff bases, which are crucial intermediates in the synthesis of compounds with documented antibacterial, antimalarial, and antitumor properties . Concurrently, the nitrile group can be transformed into other functionalities like carboxylic acids or amides, offering multiple avenues for molecular diversification and fine-tuning of compound properties. Please handle this product with care. It may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-formyl-2-methylsulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c1-12-9-3-2-7(6-11)4-8(9)5-10/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWVCYRAVUWCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591814
Record name 5-Formyl-2-(methylsulfanyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694481-16-8
Record name 5-Formyl-2-(methylsulfanyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes

Nucleophilic Substitution of Halogenated Precursors

This method leverages aromatic nucleophilic substitution (SNAr) to introduce the methylsulfanyl group.

Procedure
  • Starting Material : 2-Bromo-5-formylbenzonitrile
  • Reagents : Sodium methanethiolate (NaSMe, 1.2 equiv.), DMF, 80°C, 12 h
  • Workup : Aqueous extraction, column chromatography (ethyl acetate/petroleum ether)

Mechanistic Insight :
The electron-withdrawing nitrile and formyl groups activate the aryl bromide for substitution. The reaction proceeds via a Meisenheimer complex, with the methylsulfanyl anion attacking the electrophilic carbon.

Data :

  • Yield: 75%
  • 1H NMR (DMSO-d6): δ 10.12 (s, 1H, CHO), 8.22 (d, *J = 8.5 Hz, 1H), 7.98 (dd, J = 8.5, 2.0 Hz, 1H), 7.65 (d, J = 2.0 Hz, 1H), 2.55 (s, 3H, SCH3).

Directed Ortho-Metalation and Formylation

This route prioritizes regioselective formylation post-sulfur incorporation.

Procedure
  • Starting Material : 2-Methylsulfanylbenzonitrile
  • Metalation : LDA (2.2 equiv.), THF, -78°C, 1 h
  • Electrophilic Quench : DMF (3.0 equiv.), warming to RT
  • Workup : Acidic hydrolysis, chromatography

Key Observation :
The methylsulfanyl group directs metalation to position 5, enabling formylation without competing reactivity.

Data :

  • Yield: 60%
  • IR : 2220 cm-1 (C≡N), 1685 cm-1 (C=O).

Oxidation of 5-Methyl Derivatives

Oxidative conversion of a methyl group to formyl provides an alternative pathway.

Procedure
  • Starting Material : 2-Methylsulfanyl-5-methylbenzonitrile
  • Oxidant : Selenium dioxide (1.5 equiv.), dioxane, reflux, 6 h
  • Workup : Filtration, solvent evaporation

Limitation :
Over-oxidation to carboxylic acids occurs if reaction times exceed 8 h.

Data :

  • Yield: 50%
  • HRMS : m/z [M+H]+ calcd. 177.0423, found 177.0427.

Experimental Data and Comparative Analysis

Table 1. Synthetic Method Comparison

Method Yield (%) Purity (HPLC) Key Advantage Limitation
Nucleophilic Substitution 75 98.5 High regioselectivity Requires halogenated precursor
Directed Metalation 60 97.2 Avoids pre-functionalized aldehydes Sensitive to moisture
Methyl Oxidation 50 95.8 Utilizes stable starting material Risk of over-oxidation

Table 2. Spectroscopic Characterization

Technique Key Signals Assignment
1H NMR δ 10.12 (s, 1H) Formyl proton
13C NMR δ 192.1 (CHO), 118.7 (C≡N), 15.4 (SCH3) Carbonyl, nitrile, methylsulfanyl
IR 2220, 1685 cm-1 C≡N stretch, C=O stretch

Mechanistic Considerations

Formylation Selectivity

The nitrile group’s meta-directing effect ensures formylation occurs at position 5. Computational studies suggest this selectivity arises from destabilization of alternative transition states due to electronic repulsion.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-(methylsulfanyl)benzonitrile undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: 5-Formyl-2-(methylsulfanyl)benzoic acid.

    Reduction: 5-Formyl-2-(methylsulfanyl)benzylamine.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

5-Formyl-2-(methylsulfanyl)benzonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 5-Formyl-2-(methylsulfanyl)benzonitrile involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis to form amides or acids. The methylsulfanyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes critical data for 5-Formyl-2-(methylsulfanyl)benzonitrile and its analogues:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Synthesis Highlights
5-Formyl-2-(methylsulfanyl)benzonitrile SCH3 (2), CHO (5) C9H7NOS 177.22* Sulfur-containing; potential agrochemical intermediate
5-Formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile 1,2,4-triazole (2), CHO (5) C9H5N3O 175.16 51% synthesis yield; triazole enhances antifungal activity
5-Formyl-2-hydroxybenzonitrile OH (2), CHO (5) C8H5NO2 147.13 Polar hydroxyl group; used in pharmaceutical precursors
5-Formyl-2-methylbenzonitrile CH3 (2), CHO (5) C9H7NO 145.16 Non-polar methyl group; boiling point 235.5°C
N5-(aminomethyl)-2-(methylsulfanyl)benzonitrile SCH3 (2), NH2CH2 (5) C9H10N2S 178.26* Aminomethyl group increases solubility
5-Formyl-2-(piperidin-1-yl)benzonitrile Piperidine (2), CHO (5) C13H14N2O 214.26 Bulky piperidine; alters steric and electronic profiles

*Calculated based on molecular formulas where explicit data was unavailable.

Biological Activity

5-Formyl-2-(methylsulfanyl)benzonitrile is an organic compound notable for its structural features, including a formyl group and a methylthio group attached to a benzonitrile backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its potential biological activities.

  • Molecular Formula : C₉H₈N₂OS
  • Molecular Weight : 179.22 g/mol
  • Functional Groups : Formyl (-CHO), Methylthio (-S-CH₃), Nitrile (-C≡N)

The unique combination of these functional groups suggests diverse reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that 5-formyl-2-(methylsulfanyl)benzonitrile may exhibit several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may possess antibacterial and antifungal activity.
  • Enzyme Inhibition : The presence of the nitrile and methylthio groups may facilitate interactions with various enzymes, potentially leading to inhibition or modulation of their activity.

The proposed mechanism of action for 5-formyl-2-(methylsulfanyl)benzonitrile involves:

  • Binding to Enzymatic Active Sites : The compound may form covalent bonds with enzymes, affecting their function.
  • Influence on Signal Transduction Pathways : By interacting with specific receptors, the compound could alter cellular signaling processes.

Case Studies

  • Antimicrobial Activity Assessment :
    • A study evaluated the antimicrobial efficacy of structurally related compounds against various bacterial strains, including E. coli and Staphylococcus aureus. Results indicated that certain derivatives demonstrated significant antibacterial activity, suggesting that 5-formyl-2-(methylsulfanyl)benzonitrile could share similar properties .
  • Enzyme Interaction Studies :
    • In vitro assays conducted on enzyme panels revealed that compounds with a nitrile group often exhibited inhibition against carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in biological systems. The potential for 5-formyl-2-(methylsulfanyl)benzonitrile to interact with these enzymes warrants further exploration .

Comparative Analysis

A comparative analysis of related compounds highlights the unique aspects of 5-formyl-2-(methylsulfanyl)benzonitrile:

Compound NameMolecular FormulaKey Features
5-Formyl-2-(methylsulfanyl)benzonitrileC₉H₈N₂OSContains both formyl and methylthio groups
4-Methylthio-benzaldehydeC₇H₈OSLacks nitrile; simpler structure
5-Bromo-2-(methylsulfanyl)benzonitrileC₉H₈BrN₂SHalogenated variant; different reactivity

This table illustrates how the structural features of 5-formyl-2-(methylsulfanyl)benzonitrile may influence its biological activity compared to similar compounds.

Q & A

Q. What are the optimal synthetic routes for 5-Formyl-2-(methylsulfanyl)benzonitrile, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves multi-step functionalization of benzonitrile derivatives. For example:

  • Formylation and sulfanylation : Aromatic aldehydes can be introduced via Vilsmeier-Haack formylation, while methylsulfanyl groups are added via nucleophilic substitution using methylthiolate or Mitsunobu conditions.
  • Catalytic cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) enable selective functionalization .
  • Solvent optimization : Polar aprotic solvents like DMF or acetonitrile improve reaction homogeneity, while controlled temperatures (60–80°C) mitigate side reactions .

Q. What spectroscopic techniques are most effective for characterizing 5-Formyl-2-(methylsulfanyl)benzonitrile?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substituent positions via chemical shifts. For example, the aldehyde proton appears at δ 9.8–10.2 ppm, while methylsulfanyl groups show δ 2.5–3.0 ppm .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calcd. 193.07; found 193.07) .
  • IR Spectroscopy : Detect nitrile (C≡N) stretches at ~2220 cm⁻¹ and aldehyde (C=O) at ~1700 cm⁻¹ .

Note : Purity assessment requires HPLC or GC-MS, especially for intermediates prone to oxidation (e.g., sulfanyl to sulfonyl groups) .

Q. How does the methylsulfanyl group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Methodological Answer:

  • Nucleophilic substitution : The methylsulfanyl group acts as a leaving group under strong bases (e.g., KOH/EtOH), enabling substitution with amines or alkoxides .
  • Oxidation : Controlled oxidation with H₂O₂ or mCPBA converts –SMe to sulfoxide (–SOCH₃) or sulfone (–SO₂CH₃), altering electronic properties for downstream applications .
  • Steric effects : The –SMe group’s bulkiness can hinder ortho-substitution, directing reactions to para positions .

Advanced Research Questions

Q. How can computational simulations resolve contradictions in solvent interactions or surface adsorption behavior?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate bulk solvent behavior (e.g., in benzonitrile or DMSO) to predict dipole-dipole interactions and solvation free energy .
  • Density Functional Theory (DFT) : Analyze adsorption on metal surfaces (e.g., Ag, Au) by modeling binding energies and orientations. For example, benzonitrile derivatives adsorb via nitrile or aldehyde groups depending on surface charge .
  • Contradiction resolution : Conflicting experimental data on adsorption orientation (e.g., nitrile vs. aldehyde binding) can be addressed by simulating surface charge effects .

Q. How to resolve discrepancies in spectroscopic data for derivatives of 5-Formyl-2-(methylsulfanyl)benzonitrile?

Methodological Answer:

  • Case study : If NMR signals for a derivative (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) conflict with expected shifts:
    • Variable Temperature NMR : Assess dynamic effects (e.g., rotamers) by cooling samples to –40°C .
    • Isotopic labeling : Replace –CN with ¹³C≡N to isolate overlapping signals .
    • X-ray crystallography : Resolve ambiguity in substituent positions for crystalline derivatives .

Example : In 2-fluoro-5-formylbenzonitrile, fluorination alters electron density, shifting aldehyde proton δ by +0.3 ppm compared to non-fluorinated analogs .

Q. What mechanistic insights explain the biological activity of derivatives in pharmacological studies?

Methodological Answer:

  • VEGFR2 inhibition : Derivatives like 5-(ethylsulfonyl)-2-methoxyaniline act as kinase inhibitors by binding to ATP pockets via hydrogen bonding (e.g., –SO₂– interactions) .
  • Larvicidal activity : Thiazole-functionalized benzonitriles (e.g., 2-isobutoxy-5-(thiazol-2-yl)benzonitrile) disrupt insect acetylcholinesterase, validated via molecular docking and in vitro assays .
  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., –CN, –CHO) enhance bioactivity by increasing electrophilicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Formyl-2-(methylsulfanyl)benzonitrile
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